molecular formula C21H16N4O2 B2782744 N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide CAS No. 1797679-91-4

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide

Cat. No. B2782744
CAS RN: 1797679-91-4
M. Wt: 356.385
InChI Key: KXEZBLWRXJSZQS-UHFFFAOYSA-N
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Description

“N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide” is a complex organic compound. It contains a pyrazolo[1,5-a]pyrimidine core, which is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Synthesis Analysis

The synthesis of 2-methylpyrazolo[1,5-a]pyrimidine derivatives has been obtained in a multi-step reaction . The process starts with 5-Amino-3-methylpyrazole, which is reacted with diethyl malonate in the presence of a base (sodium ethanolate) to obtain dihydroxy-heterocycle .


Molecular Structure Analysis

The molecular structure of this compound is based on the pyrazolo[1,5-a]pyrimidine core. The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. The reactions improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include tunable photophysical properties . The properties and stability found in compounds with similar structures are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

Scientific Research Applications

Synthesis and Biological Activities

  • Antitumor and Antimicrobial Applications : Novel derivatives of pyrazolopyrimidines have been synthesized, showing potential antitumor and antimicrobial activities. These compounds, including N-arylpyrazole-containing enaminones, have been explored for their cytotoxic effects against cancer cell lines, such as human breast and liver carcinoma cells, and for their antimicrobial efficacy. The synthesis routes often involve reactions with active methylene compounds or aliphatic amines, leading to a variety of biologically active molecules (Riyadh, 2011).

  • Anti-5-Lipoxygenase Agents : A series of pyrazolopyrimidines derivatives has been synthesized for their potential as anticancer and anti-5-lipoxygenase agents, indicating the utility of these compounds in treating conditions associated with inflammation and cancer (Rahmouni et al., 2016).

  • Antiviral Activities : Some derivatives of pyrazolopyrimidines have shown significant antiviral activities, particularly against human cytomegalovirus and herpes simplex virus type 1. The synthesis of these compounds involves the condensation of aminopyrazoles with various reagents, highlighting their potential in developing new antiviral drugs (Saxena et al., 1990).

  • Inhibition of Phosphodiesterase 1 : Derivatives of pyrazolopyrimidines have been identified as potent and selective inhibitors of phosphodiesterase 1 (PDE1), with applications in treating cognitive impairment associated with neurodegenerative and neuropsychiatric diseases. The development of these inhibitors involves systematic optimizations to achieve the desired inhibitory potency and selectivity (Li et al., 2016).

properties

IUPAC Name

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O2/c1-13-10-19-22-11-14(12-25(19)24-13)23-21(26)20-15-6-2-4-8-17(15)27-18-9-5-3-7-16(18)20/h2-12,20H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXEZBLWRXJSZQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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